Fmoc-D-Ser(tBu)-ODhbt

Description

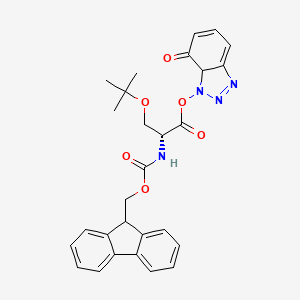

Structure

2D Structure

3D Structure

Properties

CAS No. |

201210-27-7 |

|---|---|

Molecular Formula |

C29H28N4O6 |

Molecular Weight |

528.57 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Ser Tbu Odhbt and Precursors

Preparation of Fmoc-D-Ser(tBu)-OH as a Core Building Block

The synthesis of Fmoc-D-Ser(tBu)-OH is a foundational step, requiring the sequential protection of the α-amino and side-chain hydroxyl groups of D-serine. nih.gov This dual-protection strategy is essential for directing the reactivity of the amino acid during peptide synthesis.

Side-chain Hydroxyl Protection with Tert-butyl (tBu) Group

The hydroxyl group in the side chain of serine is reactive and must be protected to prevent side reactions during peptide coupling. The tert-butyl (tBu) group is a widely used protecting group for this purpose due to its stability under the basic conditions used for Fmoc group removal. nih.govresearchgate.net The tBu group is introduced via acid-catalyzed addition of isobutylene (B52900) or by using tert-butyl acetate. This protecting group is later cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. peptide.com The use of the tBu group is crucial for preventing side-chain interactions such as oxidation or aggregation during synthesis.

Formation of the ODhbt Activated Ester Moiety

The conversion of the carboxylic acid of Fmoc-D-Ser(tBu)-OH into an activated ester is a key step to enhance its reactivity for peptide bond formation. The 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt) ester, or ODhbt ester, is a highly effective activating group. peptide2.com

General Strategies for Converting Carboxylic Acids to ODhbt Esters

The formation of an ODhbt ester involves the reaction of the carboxylic acid, Fmoc-D-Ser(tBu)-OH, with HODhbt. This reaction is typically mediated by a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is generally carried out under an inert atmosphere at controlled temperatures (0–25°C) to yield the desired ODhbt ester. ODhbt esters are known to be more reactive than pentafluorophenyl (OPfp) esters. glpbio.com

Advantages of Pre-formed Activated Esters in Peptide Synthesis Protocols

The use of pre-formed activated esters like Fmoc-D-Ser(tBu)-ODhbt offers several advantages in SPPS. nih.govCurrent time information in Bangalore, IN. These stable, and often crystalline, compounds can be purified to a high degree, leading to cleaner coupling reactions and higher purity of the final peptide. google.com By using a pre-activated amino acid, the need for in-situ activation is eliminated, which can reduce the occurrence of side reactions, such as racemization and the formation of N-acylurea. peptide2.combachem.com This approach simplifies the synthesis protocol and can lead to more efficient and reliable peptide assembly. biorxiv.org

Mechanistic Insights into Peptide Bond Formation Via Odhbt Esters

Reaction Pathways of Carboxyl Group Activation

The initial and critical step in peptide bond formation is the activation of the carboxyl group of an amino acid. bachem.com In the context of Fmoc-D-Ser(tBu)-ODhbt, the carboxyl group of Fmoc-D-Ser(tBu)-OH is activated through esterification with 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt). This process is not a direct reaction but is mediated by coupling reagents.

Common coupling reagents used for this activation include N,N'-diisopropylcarbodiimide (DIC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) under an inert atmosphere to prevent unwanted side reactions. The activation process involves the coupling reagent reacting with the carboxylic acid to form a highly reactive intermediate. This intermediate is then attacked by the hydroxyl group of HODhbt to yield the ODhbt ester. This pre-activation strategy is crucial for minimizing racemization, a common side reaction in peptide synthesis.

The general pathway can be summarized as follows:

The coupling reagent (e.g., DIC) activates the carboxylic acid of Fmoc-D-Ser(tBu)-OH.

The activated species then reacts with HODhbt to form the stable this compound active ester.

This active ester is then ready to react with the free amino group of the growing peptide chain in the subsequent step of peptide synthesis.

Nucleophilic Attack and Amide Bond Formation Kinetics

Once the ODhbt ester of Fmoc-D-Ser(tBu) is formed, it serves as an electrophilic substrate for the nucleophilic attack by the terminal amino group of the peptide chain. libretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amino group attacks the electrophilic carbonyl carbon of the ODhbt ester. This leads to the formation of a transient tetrahedral intermediate. libretexts.org

Leaving Group Departure: The tetrahedral intermediate collapses, and the C-O bond of the ester cleaves, releasing the ODhbt leaving group (HODhbt). libretexts.org

Amide Bond Formation: The collapse of the intermediate results in the formation of a new amide (peptide) bond, elongating the peptide chain.

Role of the ODhbt Leaving Group in Acylation Efficiency

The effectiveness of an active ester in peptide synthesis is largely determined by the nature of its leaving group. The 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) group is a particularly effective leaving group, contributing significantly to the high acylation efficiency of this compound. bachem.com

The high reactivity of ODhbt esters can be attributed to the electronic properties of the benzotriazinone moiety. This group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the resulting HODhbt leaving group is a stable molecule, which thermodynamically favors the forward reaction.

A key advantage of the ODhbt leaving group is that its release can be monitored spectrophotometrically, providing a real-time method to track the progress of the coupling reaction. bachem.comscribd.com ODhbt esters are considered more reactive than the commonly used HOBt esters. bachem.comscribd.com This enhanced reactivity is crucial for driving the coupling reaction to completion, especially when dealing with sterically hindered amino acids or difficult peptide sequences.

Table 1: Comparison of Activated Esters in Peptide Synthesis

| Ester Type | Coupling Rate | Stability | Potential Side Reactions |

|---|---|---|---|

| ODhbt | High | Moderate | Low |

| OPfp | Moderate | High | Moderate |

| OSu | Low | Low | High |

Influence of Solvent Systems and Reaction Conditions on Coupling Rate

The rate and efficiency of the peptide coupling reaction involving this compound are significantly influenced by the chosen solvent system and other reaction conditions. chempep.com

Solvent Systems:

Dimethylformamide (DMF): DMF is the most commonly used solvent in SPPS. Its polarity allows it to effectively solvate the growing peptide chain and the reactants, and it promotes the swelling of the solid-phase resin, which improves the accessibility of the reactive sites. chempep.com

N-Methyl-2-pyrrolidone (NMP): NMP is another suitable solvent that can be used to modulate reaction kinetics.

Dichloromethane (DCM): DCM is often used during the activation step but is less common for the coupling reaction itself.

Binary Solvent Mixtures: Recent studies have explored the use of binary solvent mixtures to optimize reaction rates and improve the synthesis of challenging peptides, particularly at elevated temperatures. unifi.it

Reaction Conditions:

Temperature: While many coupling reactions are performed at room temperature, increasing the temperature can enhance the reaction rate. unifi.it However, higher temperatures can also increase the risk of side reactions like racemization, so a balance must be found. bachem.com Low temperatures are often recommended for carbodiimide-mediated couplings to minimize side reactions. bachem.com

Concentration: Performing reactions at higher concentrations can lead to improved efficiency. sigmaaldrich.com

Base: The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often required to neutralize the proton released during the reaction and to maintain a slightly basic pH, which can accelerate the coupling. chempep.com However, the choice and amount of base are critical, as some bases can induce racemization. chempep.com

Table 2: Common Solvents and Their Role in Peptide Synthesis

| Solvent | Primary Use | Key Properties |

|---|---|---|

| DMF | SPPS Coupling & Washing | Good resin swelling, dissolves most reagents chempep.com |

| NMP | Alternative to DMF | Can modulate reaction kinetics |

| DCM | Activation & Washing | Good for dissolving organic compounds |

Strategic Applications in Chemical Synthesis

Utilization in Stepwise Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-D-Ser(tBu)-ODhbt is primarily utilized within the framework of Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). nih.gov In this strategy, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. peptide2.com The use of this compound as a pre-activated ester offers distinct advantages. The 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester is a highly reactive species that facilitates efficient and rapid formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. peptide2.comglpbio.com This high reactivity minimizes the required coupling time and can lead to higher yields.

The key functional groups of the molecule each play a crucial role in the SPPS workflow:

Fmoc Group (N-α-9-fluorenylmethoxycarbonyl): This group protects the alpha-amine of the D-serine residue. It is stable during the coupling reaction but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to expose the amine for the next coupling step. peptide2.comchempep.com

tBu Group (O-tert-butyl): The hydroxyl side chain of serine is protected by a tert-butyl ether. This group is stable to the basic conditions used for Fmoc removal but is easily cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the solid support. chempep.com

ODhbt Ester (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester): This moiety "pre-activates" the carboxylic acid of the D-serine derivative. ODhbt esters are known to be more reactive than other common active esters, such as pentafluorophenyl (OPfp) esters, ensuring efficient acylation. glpbio.combachem.com Furthermore, the use of such activated esters can help suppress side reactions, including racemization, during the coupling step.

The typical SPPS cycle involving this reagent consists of: (1) swelling the resin in a suitable solvent, (2) removing the Fmoc group from the resin-bound peptide, (3) washing the resin, (4) introducing the this compound to couple the D-serine residue, and (5) washing the resin again before proceeding to the next cycle.

| Functional Group | Purpose in SPPS | Cleavage Condition |

| Fmoc | Protects the N-terminal amine | Mild base (e.g., Piperidine) |

| tBu | Protects the serine hydroxyl side chain | Strong acid (e.g., TFA) |

| ODhbt | Activates the carboxyl group for coupling | Nucleophilic attack by amine |

Application in Solution-Phase Peptide Synthesis Methodologies

While predominantly used in SPPS, activated esters like this compound are also applicable to solution-phase peptide synthesis. In this classical approach, protected amino acids or peptide fragments are coupled in a homogenous solution, followed by purification of the product after each step.

The high reactivity and stability of this compound make it a suitable reactant for solution-phase coupling. bachem.com As a stable, isolable active ester, it can be added directly to a solution containing the N-terminally deprotected peptide fragment, bypassing the need for in situ activation with coupling reagents. This simplifies the reaction setup and can minimize side reactions associated with certain in situ activators. However, a significant drawback of solution-phase synthesis is the often-laborious purification required after each coupling step to remove excess reagents and byproducts, which stands in contrast to the simple filtration and washing steps of SPPS. peptide2.com

Synthesis of Complex Peptide Sequences Incorporating D-Amino Acid Residues

The incorporation of non-native D-amino acids into peptide sequences is a key strategy for designing therapeutic peptides and probes with enhanced properties. activotec.compeptide.com Peptides containing D-amino acids often exhibit significantly increased resistance to proteolytic degradation by enzymes, which readily cleave peptide bonds between L-amino acids. activotec.compeptide.com This enhanced stability can improve the pharmacokinetic profile of a peptide drug.

This compound is an ideal building block for this purpose. It allows for the precise, stereospecific insertion of a D-serine residue at any desired position within a peptide chain during SPPS. sigmaaldrich.com The use of an activated ODhbt ester is particularly advantageous as it promotes rapid coupling and has been shown to be effective at minimizing racemization, ensuring the stereochemical integrity of the chiral center is maintained throughout the synthesis. The inclusion of D-amino acids can also be used to induce specific secondary structures or to facilitate the cyclization of linear peptides, a common strategy in drug design. activotec.compeptide.com

| Benefit of D-Amino Acid Incorporation | Rationale |

| Increased Proteolytic Stability | Natural proteases are stereospecific for L-amino acid residues. |

| Improved Pharmacokinetics | Longer half-life in biological systems due to reduced degradation. |

| Conformational Constraint | Can induce specific turns or secondary structures for receptor binding. |

| Facilitation of Cyclization | The altered stereochemistry can pre-organize a linear peptide for more efficient ring closure. peptide.com |

Specific Applications in Phosphopeptide Synthesis

The direct application of this compound in the synthesis of phosphopeptides is not feasible. Phosphopeptide synthesis requires the incorporation of amino acids that are phosphorylated on their side chains. The subject compound, this compound, contains a tert-butyl ether protecting the side-chain hydroxyl group, not a phosphate (B84403) group.

The standard and effective method for synthesizing phosphoserine-containing peptides via the Fmoc/tBu strategy involves using a building block where the phosphate group is already present on the serine side chain. The preferred reagent for this is Fmoc-D-Ser(PO(OBzl)OH)-OH , or its L-isomer. alfa-chemistry.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com In this derivative, the side-chain phosphate is protected as a monobenzyl ester. This specific protection scheme is critical because a fully protected phosphate triester is prone to β-elimination (loss of the phosphate group) under the basic conditions used for Fmoc removal. sigmaaldrich.com The partially protected phosphodiester in Fmoc-D-Ser(PO(OBzl)OH)-OH is stable to piperidine treatment and can be incorporated using standard coupling methods. alfa-chemistry.comsigmaaldrich.com The benzyl (B1604629) protecting group is then removed during the final acidolytic cleavage of the peptide from the resin. researchgate.net

Therefore, while this compound is a reagent for standard peptide synthesis, the synthesis of D-phosphoserine-containing peptides requires the use of a fundamentally different building block, namely Fmoc-D-Ser(PO(OBzl)OH)-OH. alfa-chemistry.comsigmaaldrich.com

Integration into Automated Peptide Synthesizers for High-Throughput Research

Automated peptide synthesizers are central to modern peptide research, enabling the rapid and reliable production of numerous peptides. These instruments automate the repetitive cycles of deprotection, washing, and coupling inherent to SPPS. googleapis.com

This compound is highly compatible with such automated platforms. As a stable, solid, pre-activated reagent, it can be weighed and loaded into the synthesizer's reservoirs. bachem.com The instrument can then dispense the activated amino acid at the appropriate step without the need for an in situ activation sub-routine, streamlining the synthesis protocol. The high reactivity of the ODhbt ester ensures that coupling reactions proceed to completion within the short, fixed timeframes of an automated cycle, which is crucial for achieving high-purity final products. peptide2.comglpbio.com This combination of stability, reactivity, and ease of use makes this compound and similar activated esters well-suited for high-throughput peptide synthesis.

| Feature of this compound | Advantage in Automated Synthesis |

| Pre-activated Ester | Eliminates the need for in situ activation steps, simplifying the process. |

| High Reactivity | Ensures rapid and complete coupling within automated cycle times. glpbio.com |

| Solid & Stable | Allows for easy handling, weighing, and loading into synthesizer reservoirs. bachem.com |

Evaluation and Performance Metrics in Research

Assessment of Coupling Efficiency in Peptide Elongation

The efficiency of Fmoc-D-Ser(tBu)-ODhbt in coupling reactions is a primary measure of its performance. In solid-phase peptide synthesis (SPPS), high coupling efficiency is essential to achieve a high yield of the target peptide. peptide2.com The structure of this compound, with its pre-activated 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester, is designed for efficient peptide bond formation.

Assessment of coupling efficiency is often performed using qualitative and quantitative methods. A common qualitative method is the Kaiser test, which uses ninhydrin (B49086) to detect the presence of unreacted primary amines on the solid support. A negative Kaiser test indicates a complete or near-complete coupling reaction. peptide.com For secondary amines, such as the N-terminal of proline, alternative tests like the isatin (B1672199) or chloranil (B122849) test are employed. peptide.com

Quantitative assessment can be achieved by cleaving a small sample of the peptide from the resin and analyzing it by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques can determine the ratio of the desired product to any deletion sequences that result from incomplete coupling. The efficiency of Fmoc group removal, a prerequisite for the subsequent coupling step, can be monitored by UV spectroscopy by measuring the absorbance of the Fmoc-piperidine adduct at 301 nm.

Analysis of Product Purity and Side-Reaction Minimization

The purity of the final peptide product is critically dependent on minimizing side reactions during synthesis. This compound is structured to reduce common side reactions. The tert-butyl (tBu) protecting group on the serine hydroxyl side chain is stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. This orthogonal protection strategy prevents unwanted side-chain reactions.

A key concern during peptide coupling is racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid. The use of pre-activated esters like ODhbt esters is known to minimize racemization compared to in-situ activation methods. peptide2.com Specifically, the use of N,N-Diisopropylethylamine (DIPEA) as a base has been shown to potentially induce racemization in the coupling of Fmoc-Ser(tBu)-OH, making the choice of base critical. chempep.com The steric hindrance provided by the tBu group also helps to reduce the risk of racemization to less than 0.5%.

Other potential side reactions in peptide synthesis include the formation of diketopiperazines, especially at the dipeptide stage, and aspartimide formation when aspartic acid is present in the sequence. chempep.comiris-biotech.de While this compound itself is not directly involved in these specific side reactions, its efficient and rapid coupling can help to minimize the exposure of the growing peptide chain to conditions that might promote them. Analysis of the crude peptide by HPLC and MS is the standard method for detecting and quantifying impurities arising from side reactions.

Comparison of Reactivity with Other Active Esters

The reactivity of the activating group is a crucial factor in the speed and efficiency of the coupling reaction. The ODhbt ester of this compound is considered a highly reactive ester. peptide2.com Its reactivity is generally greater than that of other commonly used active esters such as pentafluorophenyl (OPfp) esters and N-hydroxysuccinimide (OSu) esters. glpbio.combachem.com

The enhanced reactivity of ODhbt esters is attributed to the nature of the 3,4-dihydro-4-oxo-1,2,3-benzotriazine leaving group, which facilitates the nucleophilic attack by the amino group of the growing peptide chain. In the presence of 1-hydroxybenzotriazole (B26582) (HOBt), the coupling reaction with ODhbt esters is very rapid and efficient, leading to minimal side product formation. peptide2.com

Here is a comparative overview of different active esters:

| Active Ester | Relative Reactivity | Common Side Reactions | Notes |

| ODhbt | High | Low | Release of the colored leaving group can be used for reaction monitoring. bachem.com More reactive than OPfp esters. glpbio.combachem.com |

| OPfp | Moderate | Moderate | Often used in automated SPPS; addition of HOBt can increase reactivity. chempep.combachem.com |

| OSu | Low | Formation of succinimido-carbonyl-β-alanine-N-hydroxysuccinimide ester can occur. peptide2.com | Historically used, but slower coupling reactions compared to ODhbt and OPfp esters. peptide2.com |

| OAt | Very High | - | Derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which has greater catalytic activity than HOBt. peptide2.comluxembourg-bio.com |

This table provides a general comparison, and actual reactivity can be sequence and condition dependent.

Spectrophotometric Monitoring of Coupling Reactions

A unique advantage of using ODhbt esters is the ability to monitor the coupling reaction in real-time using spectrophotometry. psu.edu The leaving group, 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt), is released upon successful coupling. bachem.com When ionized, this leaving group produces a strong yellow color with an absorbance maximum around 440 nm. psu.edu

This colorimetric property allows for the continuous monitoring of the reaction progress. bachem.compsu.edu The fading of the yellow color indicates the consumption of the activated amino acid and the progression of the coupling reaction toward completion. psu.edu This real-time feedback enables precise determination of the reaction endpoint, allowing for the optimization of coupling times and ensuring complete reactions without unnecessarily exposing the peptide to potentially harmful excess reagents. psu.edu This technique is particularly well-suited for automated solid-phase peptide synthesizers operating under continuous flow conditions. psu.edu

Stereochemical Control and Racemization Studies

Mechanisms of Racemization in Peptide Coupling Reactions

The loss of chiral purity during peptide synthesis primarily occurs via two base-catalyzed mechanisms, especially when activating an Nα-protected amino acid. chempep.commdpi.com

Direct Enolization (or Direct Proton Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, leading to the formation of a planar enolate intermediate. mdpi.comwiley.com Subsequent re-protonation of this achiral intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers. mdpi.com This pathway is particularly relevant for amino acid residues with highly acidic α-protons. mdpi.com While Nα-urethane protecting groups like Fmoc generally suppress this mechanism, certain residues like cysteine are known to be more susceptible to racemization via enolization due to the stabilization of the resulting carbanion. wiley.com

Oxazolone (B7731731) Formation: This is considered the most predominant pathway for racemization in peptide synthesis. chempep.commdpi.com It involves the intramolecular cyclization of the activated Nα-acylamino acid to form a 5(4H)-oxazolone. mdpi.com The α-proton of the oxazolone is highly acidic and readily abstracted by even weak bases, leading to a chiral but configurationally unstable oxazolone that rapidly equilibrates with its achiral aromatic isomer. chempep.comrsc.org Nucleophilic attack on this intermediate by the amino group of the incoming peptide chain can then yield both the desired peptide and its epimeric form. mdpi.com The formation of the oxazolone intermediate is a significant risk, as it is less reactive than other activated species and has a higher propensity for racemization. theanalyticalscientist.com

| Mechanism | Description | Key Intermediates | Primary Influencing Factors |

|---|---|---|---|

| Direct Enolization | Direct abstraction of the α-proton by a base. mdpi.com | Planar Enolate | Base strength, α-proton acidity. mdpi.com |

| Oxazolone Formation | Intramolecular cyclization of the activated amino acid. mdpi.com | 5(4H)-oxazolone, Aromatic Oxazole | Nature of activating group, base, solvent, temperature. rsc.org |

Role of ODhbt Esters in Suppressing Amino Acid Racemization

To minimize racemization, coupling additives are frequently incorporated into the reaction mixture. chempep.com These additives react with the initially formed, highly reactive intermediate (e.g., O-acylisourea from carbodiimide (B86325) activation) to generate an in-situ active ester that is more stable and less prone to oxazolone formation. luxembourg-bio.com

The most common additives belong to the N-hydroxybenzotriazole family, including 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt). peptide.comuni-kiel.de Fmoc-D-Ser(tBu)-ODhbt is the pre-formed active ester derived from HODhbt.

The primary role of these additives is to suppress racemization while maintaining a high coupling rate. uni-kiel.de ODhbt esters, like those of HOBt, are effective at this because they are reactive enough to ensure efficient peptide bond formation but are less susceptible to intramolecular cyclization into the problematic oxazolone intermediate compared to more reactive species like O-acylisoureas. luxembourg-bio.comcreative-peptides.com Research has shown that ODhbt esters are generally more reactive than pentafluorophenyl (OPfp) esters and even HOBt esters. bachem.comscribd.combachem.com While HODhbt has been noted to be less effective than HOAt in both reactivity enhancement and racemization inhibition in some contexts, it is considered superior to HOBt. uni-kiel.deluxembourg-bio.com The use of pre-activated esters like this compound simplifies synthesis by eliminating the need for in-situ activation, which can reduce side reactions.

| Additive/Ester Type | Relative Reactivity | Racemization Suppression | Key Features |

|---|---|---|---|

| HOBt Ester | Standard | Good creative-peptides.combachem.com | Most widely used, effective suppressor of racemization. bachem.compeptide.com |

| HOAt Ester | High | Excellent luxembourg-bio.com | Accelerates coupling and provides superior racemization suppression compared to HOBt. chempep.com |

| HODhbt (ODhbt) Ester | High bachem.comscribd.com | Very Good uni-kiel.de | More reactive than HOBt esters; release of the benzotriazine can be monitored spectrophotometrically. bachem.com |

Stereochemical Purity Assessment of this compound and Resulting Peptides

Ensuring the stereochemical purity of both the starting materials and the final peptide product is paramount. The enantiomeric purity of the Fmoc-amino acid building blocks, such as the precursor Fmoc-D-Ser(tBu)-OH, directly impacts the quality of the final peptide. phenomenex.comsigmaaldrich.com High-quality, commercially available Fmoc-amino acids are typically specified to have an enantiomeric purity of ≥99.8%. sigmaaldrich.com

The primary analytical technique for assessing chiral purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). phenomenex.com Standard reversed-phase HPLC columns cannot separate enantiomers. sigmaaldrich.com Chiral HPLC methods have been developed for a wide range of Nα-Fmoc amino acid derivatives, including Fmoc-Ser(tBu)-OH. theanalyticalscientist.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent chiral recognition capabilities for these compounds under reversed-phase conditions. theanalyticalscientist.comphenomenex.comwindows.net For instance, studies have demonstrated baseline resolution for the enantiomers of most common Fmoc-protected amino acids, allowing for precise quantification of enantiomeric excess (ee). phenomenex.com

For the final peptide, purity is also assessed by HPLC, and if racemization is suspected at a specific residue, the crude peptide can be analyzed by chiral HPLC or digested into its constituent amino acids. mdpi.com The resulting amino acids are then derivatized and analyzed by chiral chromatography to determine the D/L ratio for each residue. mdpi.com

| Parameter | Typical Specification for High-Quality Fmoc-Amino Acids | Analytical Method |

|---|---|---|

| HPLC Purity | ≥99.0% sigmaaldrich.com | Reversed-Phase HPLC |

| Enantiomeric Purity | ≥99.8% sigmaaldrich.com | Chiral HPLC phenomenex.com |

| Free Amino Acid | ≤0.2% sigmaaldrich.com | Gas Chromatography (GC) or other quantitative methods |

| Dipeptide Impurities | ≤0.1% sigmaaldrich.com | HPLC |

Impact of Coupling Conditions (e.g., Base, Solvent) on Chiral Integrity

The choice of base and solvent has a profound impact on the extent of racemization during peptide coupling. Since racemization is a base-catalyzed process, the properties of the tertiary amine used are critical. mdpi.com Studies have demonstrated that it can induce racemization in the coupling of Fmoc-Ser(tBu)-OH. chempep.com

Base: The strength and steric hindrance of the base are crucial factors. mdpi.com Highly basic, sterically hindered amines like N,N-diisopropylethylamine (DIPEA) are commonly used. However, their strong basicity can promote racemization, especially with sensitive residues or during prolonged activation times. chempep.comwiley.com Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often recommended to minimize racemization, although this may come at the cost of a slower reaction rate. chempep.commesalabs.com For instance, in the coupling of a model peptide, using DIEA as a base in DMF resulted in a higher conversion but also a significant level of epimerization (13%) compared to other conditions. mdpi.com

Solvent: The polarity of the solvent can also influence racemization. Polar aprotic solvents like N,N-dimethylformamide (DMF) are excellent for solubilizing protected peptides but can also facilitate the side reactions leading to racemization. mdpi.com Less polar solvents, such as dichloromethane (B109758) (DCM) or mixtures like DMF/DCM, have been reported to suppress racemization in some cases. nih.gov The use of non-polar solvents can lead to better results in terms of minimizing racemization. luxembourg-bio.com

The following table, based on a study of Cys racemization, illustrates the significant impact of the choice of base and solvent on chiral integrity, a principle that is broadly applicable to other sensitive amino acids. wiley.com

| Amino Acid Derivative | Base | Solvent | Racemization (%) |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | DIEA | DMF | 3.8 |

| Fmoc-Cys(Trt)-OH | NMM | DMF | 2.2 |

| Fmoc-Cys(Trt)-OH | TMP (Collidine) | DMF | 1.1 |

| Fmoc-Cys(Trt)-OH | DIEA | DCM | 1.1 |

| Fmoc-Cys(Trt)-OH | DIEA | THF | 2.1 |

| Data adapted from a study on Cys racemization during coupling with HCTU, illustrating the general effects of base and solvent on chiral integrity. wiley.com |

Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| Boc | tert-Butoxycarbonyl |

| DCM | Dichloromethane |

| DIEA / DIPEA | N,N-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-serine-3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl ester |

| Fmoc-D-Ser(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-serine |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| HODhbt | 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine |

| NMM | N-Methylmorpholine |

| OPfp | Pentafluorophenyl ester |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| THF | Tetrahydrofuran |

| TMP | 2,4,6-Collidine |

| Trt | Trityl (Triphenylmethyl) |

Comparative Analysis with Other Coupling Reagents and Activated Esters

ODhbt Esters vs. Pentafluorophenyl (OPfp) Esters

ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) esters and OPfp (pentafluorophenyl) esters are both widely used as activated esters in peptide synthesis. bachem.combachem.com While both are effective, they exhibit different characteristics in terms of reactivity and handling.

ODhbt esters are generally more reactive and demonstrate faster coupling rates than their OPfp counterparts. glpbio.cn This increased reactivity can be attributed to the electronic properties of the 3,4-dihydro-4-oxo-1,2,3-benzotriazine leaving group, which facilitates nucleophilic attack by the incoming amino group. In contrast, OPfp esters, while still highly reactive, may require longer coupling times or the addition of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) to achieve comparable efficiency. nih.gov

A notable advantage of ODhbt esters is the visual monitoring of the coupling reaction. The release of the HODhbt leaving group results in a bright yellow color, providing a real-time indicator of the acylation progress. eur.nl This feature is absent when using OPfp esters.

However, OPfp esters are often crystalline, easy-to-handle solids that are stable for long-term storage. nih.gov They are also less susceptible to spontaneous hydrolysis compared to some other active esters. wikipedia.org While Fmoc-amino acid-ODhbt esters are also available, the synthesis of certain derivatives, such as Fmoc-Ser(tBu)-OPfp, can be challenging as they may not crystallize easily and require purification by other means. eur.nl In such cases, the corresponding ODhbt ester provides a suitable and effective alternative. eur.nl

Table 1: Comparison of ODhbt and OPfp Esters

| Feature | ODhbt Esters | OPfp Esters |

|---|---|---|

| Reactivity | Higher, faster coupling rates glpbio.cn | High, but generally slower than ODhbt |

| Reaction Monitoring | Release of yellow-colored HODhbt allows for visual monitoring eur.nl | No inherent visual indicator |

| Stability | Generally stable, but may be less so than OPfp esters for long-term storage | Crystalline and stable for long-term storage nih.gov |

| Catalyst Requirement | Typically used without additional catalysts | Often used with HOBt to enhance reactivity nih.gov |

| Handling | Can be more challenging to purify for certain amino acids eur.nl | Generally easy to handle and purify nih.gov |

ODhbt Esters vs. N-Hydroxysuccinimide (OSu) Esters

N-Hydroxysuccinimide (OSu) esters are another class of activated esters frequently used in peptide synthesis. bachem.com They are known for their stability and are applicable in both organic and aqueous solutions. bachem.com

In terms of reactivity, ODhbt esters are generally considered more reactive than OSu esters. The leaving group in OSu esters is less acidic than HODhbt, resulting in a slower rate of aminolysis. This lower reactivity can be advantageous in specific applications where a less aggressive acylating agent is desired. ub.edu

A significant drawback of OSu esters is their susceptibility to the Lossen rearrangement under condensation conditions. bachem.com This side reaction can lead to the undesired incorporation of a β-alanine residue into the peptide chain. bachem.com ODhbt esters are not prone to this type of rearrangement, offering a cleaner reaction profile in this regard.

While OSu esters are completely shelf-stable, the stability of ODhbt esters can be a consideration, as they may be less stable during prolonged storage compared to OSu esters. bachem.com

Table 2: Comparison of ODhbt and OSu Esters

| Feature | ODhbt Esters | OSu Esters |

|---|---|---|

| Reactivity | Higher | Lower ub.edu |

| Side Reactions | Not prone to Lossen rearrangement | Susceptible to Lossen rearrangement, leading to β-alanine incorporation bachem.com |

| Stability | May have lower long-term storage stability | Completely shelf-stable bachem.com |

| Applicability | Primarily used in organic solvents | Applicable in both organic and aqueous solutions bachem.com |

Comparison with Carbodiimide (B86325)/Additive Systems (e.g., DCC/HOBt, DIC/OxymaPure®)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used coupling reagents that activate the carboxylic acid in situ. bachem.com To enhance reactivity and suppress racemization, they are almost always used in conjunction with an additive like HOBt or, more recently, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate). bachem.comnih.gov

The primary advantage of using pre-activated esters like Fmoc-D-Ser(tBu)-ODhbt is the avoidance of direct contact between the growing peptide chain and the carbodiimide. nih.gov This minimizes side reactions such as the formation of N-acylurea, which is an inactive byproduct of the carbodiimide activation process. nih.gov With DCC, the resulting dicyclohexylurea is poorly soluble and can be difficult to remove, especially in solid-phase synthesis. peptide.com While the urea (B33335) from DIC is more soluble, its presence can still complicate purification. peptide.com

ODhbt esters formed in situ during couplings with a carbodiimide and HOOBt (the hydroxyl form of ODhbt) are more reactive than the corresponding HOBt esters. bachem.com The DIC/OxymaPure® system has gained popularity as a safer and highly efficient alternative to HOBt-based systems, which have explosive properties. bachem.comnih.gov OxymaPure® has been shown to provide high coupling rates with low racemization. bachem.comoxymapure.com

While carbodiimide/additive systems are versatile and cost-effective, the use of a pre-formed active ester like this compound can offer greater control and predictability in the coupling reaction, particularly for sensitive or difficult sequences. bachem.com

Table 3: Comparison of this compound and Carbodiimide/Additive Systems

| Feature | This compound | DCC/HOBt | DIC/OxymaPure® |

|---|---|---|---|

| Activation | Pre-activated ester | In situ activation | In situ activation |

| Byproducts | HODhbt (soluble) | Dicyclohexylurea (insoluble) peptide.com | Diisopropylurea (soluble) peptide.com |

| Side Reactions | Minimal | N-acylurea formation, potential for racemization nih.gov | N-acylurea formation, low racemization oxymapure.com |

| Safety | Generally safe | HOBt has explosive potential bachem.com | OxymaPure® is a safer alternative to HOBt nih.gov |

| Control | High, predictable coupling | Less direct control over the active species | High efficiency and safety profile nih.gov |

Relative Reactivity and Stability Profiles of Activated Esters

The reactivity of activated esters is largely determined by the nature of the leaving group. A more acidic leaving group generally leads to a more reactive ester. The order of reactivity for commonly used activated esters is generally considered to be:

ODhbt > OPfp > OSu

This higher reactivity of ODhbt esters translates to faster coupling times, which can be advantageous in preventing side reactions that may occur during prolonged reaction periods.

In terms of stability, the trend is often reversed. OSu esters are known for their excellent shelf stability. bachem.com OPfp esters are also quite stable and can be stored for extended periods. nih.gov While ODhbt esters are sufficiently stable for use in SPPS, they may exhibit lower stability over long-term storage compared to OSu and OPfp esters.

Considerations for Specific Amino Acid Residues and Difficult Sequences

The choice of coupling method can be particularly critical when dealing with sterically hindered amino acids or "difficult sequences" prone to aggregation. luxembourg-bio.com The high reactivity of ODhbt esters can be beneficial in driving the coupling of bulky residues to completion.

For certain amino acids, such as serine, the choice of activating group can influence the extent of side reactions. For instance, racemization can be a concern during the activation of Fmoc-Ser(tBu)-OH. chempep.com The use of ODhbt esters has been shown to effectively suppress racemization.

In the synthesis of difficult sequences, the use of pre-formed, highly reactive esters like this compound can help to improve coupling efficiency and minimize the formation of deletion peptides that can result from incomplete reactions. units.it The ability to visually monitor the coupling via the release of the colored HODhbt leaving group is also an asset in optimizing conditions for these challenging syntheses. eur.nl

Analytical Methodologies for Purity Assessment and Structural Elucidation in Research Contexts

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating Fmoc-D-Ser(tBu)-ODhbt from potential impurities, such as byproducts from its synthesis or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the primary quantitative method for assessing the purity of this compound. Reverse-phase HPLC (RP-HPLC) is the most common configuration used for this purpose. The analysis typically involves a C18 column, which contains a nonpolar stationary phase. Separation is achieved by eluting the compound with a gradient of a polar mobile phase, commonly a mixture of water and a more nonpolar organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

The purity of the related building block, Fmoc-D-Ser(tBu)-OH, is routinely reported to be ≥99.0% when analyzed by HPLC, setting a high standard for the quality expected of its derivatives. sigmaaldrich.comsigmaaldrich.com For the activated ester Fmoc-Ser(tBu)-ODhbt, commercial suppliers report purities greater than 99.5%, validated by HPLC. Analytical HPLC is also a crucial tool for monitoring the progress of reactions, such as the formation of oligosaccharide-amino acid building blocks. thieme-connect.de

Table 1: Typical HPLC Purity Specifications for Fmoc-Serine Derivatives

| Compound | Purity Specification (by HPLC) | Source |

|---|---|---|

| Fmoc-D-Ser(tBu)-OH | ≥99.0% | sigmaaldrich.comsigmaaldrich.com |

| Fmoc-L-Ser(tBu)-OH | ≥99.0% | cem.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of synthesis reactions and to get a preliminary assessment of purity. rsc.org For instance, it can effectively show the conversion of a starting material into the desired product. thieme-connect.de While less precise than HPLC, its simplicity and speed make it a valuable tool in the synthesis workflow.

Purity for the precursor Fmoc-D-Ser(tBu)-OH is often specified as ≥98% by TLC. sigmaaldrich.comsigmaaldrich.com Different solvent systems (mobile phases) can be used depending on the specific separation required.

Table 2: Example TLC Mobile Phases for Related Compounds

| Application | Mobile Phase (v/v) | Analyte Class | Source |

|---|---|---|---|

| Monitoring Amine Conversion | Chloroform/Methanol (10:1) | Azide (B81097) to Amine | thieme-connect.de |

Spectroscopic Methods for Structural Verification

Spectroscopy is essential for confirming that the correct chemical structure has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphopeptide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound, ¹H (proton) and ¹³C (carbon) NMR are used to verify the molecular structure. The spectra would confirm the presence of key functional groups: characteristic aromatic proton signals for the Fmoc group, a distinct singlet for the tert-butyl (tBu) group's protons, and specific signals corresponding to the serine backbone and the ODhbt ester.

While this compound is not a phosphopeptide itself, it is a critical building block for synthesizing them. Serine residues are frequent targets of phosphorylation, a key post-translational modification in cell signaling. The structural integrity of the this compound building block, confirmed by NMR, is paramount for its successful incorporation into a peptide chain. The resulting phosphopeptides are then extensively studied using advanced multi-dimensional NMR techniques to understand their structure and function. nih.gov

Determination of Optical Purity

Maintaining the stereochemical integrity of the D-enantiomer is crucial, as racemization can lead to the synthesis of undesired diastereomeric peptides. The optical purity of the amino acid derivative is therefore a critical quality parameter.

The enantiomeric purity of the precursor, Fmoc-D-Ser(tBu)-OH, is typically required to be very high, often ≥99.5%. sigmaaldrich.com This is determined using chiral chromatography, most commonly gas chromatography (GC) or HPLC, with a chiral stationary phase designed to separate enantiomers. cat-online.com A general and highly accurate method involves hydrolyzing the peptide, derivatizing the resulting amino acids, and separating the enantiomers on a chiral GC column. cat-online.com For the Fmoc-D-Ser(tBu)-OH building block, specific rotation is also used to confirm that the correct D-chirality is predominant. sigmaaldrich.com

Quantitative Assays (e.g., Acidimetric Titration) for Reagent Content

While quantitative HPLC is the primary method for determining the purity of the final ester product, other assays are used for its precursors. Acidimetric titration is a classic quantitative method used to determine the content of the precursor acid, Fmoc-D-Ser(tBu)-OH. sigmaaldrich.comsigmaaldrich.com This technique involves titrating the carboxylic acid group of the molecule with a standardized basic solution to a defined endpoint, allowing for the calculation of the amount of the acidic substance. Specifications for Fmoc-D-Ser(tBu)-OH often show an assay result of ≥97.0% or ≥98.0% by acidimetric titration. sigmaaldrich.comsigmaaldrich.com This ensures that the starting material for the esterification reaction is of high quality. For the final product, this compound, which is an ester and lacks a free carboxylic acid, quantitative HPLC against a certified reference standard is the appropriate method for determining content.

Future Research Directions and Methodological Enhancements

Development of More Efficient and Selective Activation Strategies

The 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (Dhbt) ester of Fmoc-D-Ser(tBu)-ODhbt provides high reactivity and suppresses racemization. However, the quest for even greater efficiency and selectivity continues. Future research could focus on:

Novel Activating Groups: While ODhbt esters are more reactive than pentafluorophenyl (OPfp) esters, they can be less stable during long-term storage. bachem.com Research into new activating groups that combine the high reactivity of ODhbt with the stability of OPfp or N-Hydroxysuccinimide (OSu) esters could yield more robust reagents. bachem.com

Optimized In-situ Activation: Although pre-activated esters like this compound minimize side reactions by eliminating the need for separate coupling reagents, in-situ activation remains prevalent. Further investigation into next-generation uronium/aminium and phosphonium (B103445) salt reagents, such as COMU (which incorporates Oxyma Pure as a safer alternative to the potentially explosive HOBt or HOAt), could offer faster and cleaner activation for Fmoc-D-Ser(tBu)-OH, the parent carboxylic acid. bachem.com

Enzyme-Mediated Activation: The development of enzymatic or chemo-enzymatic strategies for peptide bond formation represents a green and highly selective frontier. Research could explore ligases capable of recognizing and coupling Fmoc-D-Ser(tBu)-OH or a similar precursor, potentially eliminating the need for chemical activating agents and their associated byproducts.

Table 1: Comparison of Activating Groups for Fmoc-Ser(tBu) Derivatives

| Activating Group | Key Properties | Advantages | Limitations |

|---|---|---|---|

| -ODhbt | 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester | High coupling efficiency; suppresses racemization. | Higher cost; less stable than OSu esters for prolonged storage. |

| -OPfp | Pentafluorophenyl ester | High stability for long-term storage; routinely used in automated SPPS. chempep.com | Moderately reactive; may require additives like HOBt to increase reactivity. chempep.com |

| -OSu | N-Hydroxysuccinimido ester | Ensures rapid amide bond formation; cost-effective. | Lower stability compared to OPfp esters. |

| In-situ (e.g., HATU/DIPEA) | Forms active ester during the coupling step | Highly potent for bulky amino acids and difficult couplings. chempep.comresearchgate.net | Can cause racemization, especially with bases like DIPEA; risk of side reactions like guanidinylation. chempep.comresearchgate.net |

Exploration of Alternative Protecting Group Combinations

The standard Fmoc/tBu orthogonal protection scheme is the cornerstone of modern SPPS. iris-biotech.de However, the synthesis of complex peptides necessitates a more diverse protecting group toolbox.

Alternative Side-Chain Protection: The tert-butyl (tBu) ether protecting the serine hydroxyl group is acid-labile and effectively prevents side reactions. An alternative is the trityl (Trt) group. peptide.com While Trt is also acid-labile, the bulkier tBu group provides superior steric protection against base-catalyzed β-elimination during the Fmoc-deprotection step. Future studies could quantify the benefits of novel acid-labile groups that offer modulated stability or improved solubility.

"Hyper-Orthogonal" Strategies: For synthesizing branched or cyclic peptides, protecting groups that can be removed under conditions that leave both Fmoc and tBu groups intact are required. Research could focus on integrating this compound into workflows using protecting groups like methoxytrityl (Mmt) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), which are cleaved by dilute acid or hydrazine, respectively. iris-biotech.desigmaaldrich.com This would allow for site-specific modification of other residues in a peptide chain containing the D-Ser(tBu) moiety.

Table 2: Comparison of Side-Chain Protecting Groups for Serine in Fmoc SPPS

| Protecting Group | Cleavage Condition | Advantages | Disadvantages |

|---|---|---|---|

| tert-Butyl (tBu) | Strong acid (e.g., >90% TFA). iris-biotech.de | Robust protection; prevents β-elimination effectively. | Requires harsh acidic conditions for final cleavage. |

| Trityl (Trt) | Acid (e.g., TFA). peptide.com | Commonly used; compatible with many SPPS protocols. nih.gov | Less effective than tBu at preventing β-elimination. |

| Benzyl (B1604629) (Bzl) | Hydrogenolysis or strong acid (HF). nih.gov | Used in Boc-SPPS; orthogonal to Fmoc. iris-biotech.denih.gov | Cleavage conditions (e.g., HF) are not compatible with many other protecting groups and resins. |

Optimization of Reaction Conditions for Challenging Peptide Sequences

Peptide aggregation and sterically hindered couplings are significant hurdles in SPPS. chempep.comresearchgate.net When incorporating this compound into such "difficult" sequences, several methodological enhancements can be explored:

Solvent and Temperature Modulation: While Dimethylformamide (DMF) is the standard solvent, alternatives like N-methylpyrrolidone (NMP) can improve resin swelling and reaction kinetics. researchgate.net Future work could systematically map the effects of solvent mixtures and elevated temperatures (35-50°C) on coupling yields and purity when using this compound. researchgate.net

Alternative Bases: The base Diisopropylethylamine (DIPEA), commonly used in coupling reactions, has been shown to induce racemization of Fmoc-Ser(tBu)-OH. chempep.com The use of weaker, sterically hindered bases like collidine has been recommended as a substitute to minimize this side reaction. bachem.comchempep.com Systematic studies are needed to validate the optimal base for various coupling scenarios involving this compound.

Disrupting Peptide Aggregation: For sequences prone to aggregation, the introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, on an adjacent residue can disrupt the inter-chain hydrogen bonding that causes the problem. chempep.com Another approach is the use of pseudoproline dipeptides. chempep.com Research could investigate the strategic placement of these elements relative to the Fmoc-D-Ser(tBu) residue to maximize synthetic success.

Integration of this compound in Novel Peptide Synthesis Technologies

The evolution of synthesis hardware and methodologies opens new avenues for the application of pre-activated building blocks.

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS): Microwave irradiation can dramatically accelerate coupling reactions. nih.gov However, it can also increase the risk of side reactions like racemization. nih.gov Future research should focus on optimizing microwave protocols specifically for ODhbt-activated esters, determining if their inherent resistance to racemization provides an advantage over in-situ activation under microwave conditions.

Flow Chemistry Synthesis: Continuous flow peptide synthesis offers potential advantages in speed, efficiency, and scalability. The stability and solubility of this compound in various organic solvents are critical parameters for its successful integration into flow-based systems. Research is needed to adapt and optimize its use in this emerging technology.

High-Throughput and Automated Synthesis: The use of pre-activated, stable, and highly reactive derivatives like this compound is ideal for fully automated, high-throughput peptide synthesizers. chempep.com Further development could involve pre-weighed cartridges or specialized reagent formulations to streamline its use in next-generation automated platforms.

Computational Studies on Reaction Mechanisms and Stereoselectivity

While experimental optimization is crucial, computational chemistry offers a powerful tool for gaining deeper mechanistic insights.

Modeling Reaction Pathways: Density Functional Theory (DFT) calculations could be employed to model the transition state of the coupling reaction. This would help elucidate the precise mechanism by which the ODhbt leaving group accelerates the reaction while sterically and electronically inhibiting the formation of the oxazolone (B7731731) intermediate responsible for racemization.

Conformational Analysis: Molecular dynamics (MD) simulations can be used to study the conformational preferences of the this compound molecule, both in solution and when attached to a resin-bound peptide chain. Understanding how the bulky Fmoc and tBu groups influence local peptide structure could help predict and ultimately prevent the formation of aggregated structures that hinder synthesis.

Predictive Modeling for Difficult Couplings: By combining computational data with empirical results, it may be possible to develop algorithms that predict the likelihood of a difficult coupling based on the peptide sequence. Such a tool would allow chemists to proactively choose optimized conditions—such as alternative solvents, reagents, or the incorporation of aggregation-disrupting elements—when using this compound.

Q & A

Q. What are the recommended synthetic protocols for incorporating Fmoc-D-Ser(tBu)-ODhbt into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically used in SPPS for coupling reactions. The ODhbt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) ester acts as an active ester, enhancing coupling efficiency. Standard protocols involve:

- Resin swelling in DMF or DCM.

- Deprotection of the Fmoc group using 20% piperidine in DMF.

- Coupling with this compound (1.5–2.0 equivalents) in the presence of a base like DIEA (2–4 equivalents) in DMF.

- Reaction completion monitored by Kaiser or chloranil tests.

Critical parameters include reaction time (30–120 minutes) and temperature (room temperature). Post-coupling, the resin is washed with DMF/DCM to remove excess reagents .

Q. How should solubility and stability of this compound be optimized during experimental workflows?

- Methodological Answer :

- Solubility : this compound is highly soluble in DMF (>100 mg/mL), moderately in DCM, and insoluble in water. Pre-dissolve in DMF for SPPS to avoid aggregation.

- Stability : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ODhbt ester. Avoid prolonged exposure to moisture or acidic conditions, which degrade the active ester .

Q. What analytical techniques are essential for characterizing this compound and verifying purity?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns (e.g., 5 µm, 4.6 × 250 mm) with gradients of 0.1% TFA in water/acetonitrile. Retention times vary based on solvent systems.

- Mass Spectrometry (MS) : Confirm molecular weight (C22H25NO5, MW 383.4) via ESI-MS or MALDI-TOF.

- NMR : Analyze stereochemical integrity using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6). Key signals include tert-butyl protons (1.2–1.4 ppm) and Fmoc aromatic protons (7.2–7.8 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina or Schrödinger to model interactions with receptors (e.g., hT2R14 bitter taste receptors).

- ADME Prediction : Tools like SwissADME assess Lipinski’s Rule of Five compliance. This compound meets 4/5 rules (MW < 500, logP < 5), but its high molecular weight (383.4) may limit bioavailability.

- Energy Minimization : Optimize ligand-receptor complexes with force fields (e.g., AMBER) to calculate binding energies (ΔG). For hT2R14, binding energies < −8 kcal/mol suggest strong affinity .

Q. What strategies mitigate side reactions during depsipeptide bond formation using this compound?

- Methodological Answer :

- Minimize Racemization : Use low temperatures (0–4°C) during coupling and avoid prolonged exposure to basic conditions.

- Suppress Ester Hydrolysis : Limit reaction time (<2 hours) and maintain anhydrous conditions.

- Monitor Conversion : Track reaction progress via HPLC (e.g., linear vs. branched depsipeptide peaks). For example, incomplete conversion (<95%) may require recoupling with fresh reagents .

Q. How does the stereochemistry of this compound influence its role in peptide synthesis?

- Methodological Answer :

- The D-configuration (non-natural) disrupts α-helix formation but stabilizes β-sheet structures.

- Circular Dichroism (CD) : Compare spectra of peptides synthesized with D- vs. L-serine derivatives to assess conformational impact.

- Protease Resistance : D-amino acids enhance metabolic stability. Test resistance to trypsin/chymotrypsin in vitro .

Safety and Waste Management

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Avoid inhalation of dust.

- Waste Disposal : Collect in labeled containers for halogenated organic waste. Incinerate at >1000°C for DMF/DCM residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.